Cas no 554-87-0 (3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester)
![3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester structure](https://ja.kuujia.com/scimg/cas/554-87-0x500.png)
3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- LINOCINAMARIN(P)(PLEASE CALL)
- Linocinnamarin
- 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester
- (E)-Methyl 3-(4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)acrylate
- DTXSID601184685
- CHEMBL1215040
- NCGC00385566-01
- methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate
- HY-N11887
- 554-87-0
- CS-0887966
- 2-Propenoic acid, 3-[4-(beta-D-glucopyranosyloxy)phenyl]-, methyl ester, (2E)-
- TS-10197
-
- インチ: 1S/C16H20O8/c1-22-12(18)7-4-9-2-5-10(6-3-9)23-16-15(21)14(20)13(19)11(8-17)24-16/h2-7,11,13-17,19-21H,8H2,1H3/b7-4+/t11-,13-,14+,15-,16-/m1/s1
- InChIKey: KPYQJVYNSWDFQU-ORXIWHNOSA-N
- ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C=CC(/C=C/C(=O)OC)=CC=1
計算された属性
- せいみつぶんしりょう: 340.11581759 g/mol
- どういたいしつりょう: 340.11581759 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 432
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 126
- ぶんしりょう: 340.32
3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN7075-50 mg |
Linocinnamarin |
554-87-0 | 99.95% | 50mg |
¥11847.00 | 2022-04-26 | |
TargetMol Chemicals | TN7075-200 mg |
Linocinnamarin |
554-87-0 | 99.95% | 200mg |
¥ 26,654 | 2023-07-11 | |
TargetMol Chemicals | TN7075-25 mg |
Linocinnamarin |
554-87-0 | 99.95% | 25mg |
¥ 7,897 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN7075-100mg |
Linocinnamarin |
554-87-0 | 99.95% | 100mg |
¥ 17769 | 2023-09-07 | |
TargetMol Chemicals | TN7075-1 ml * 10 mm |
Linocinnamarin |
554-87-0 | 99.95% | 1 ml * 10 mm |
¥ 2860 | 2024-07-20 | |
MedChemExpress | HY-N11887-1mg |
Linocinnamarin |
554-87-0 | 1mg |
¥2210 | 2024-07-23 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN7075-100 mg |
Linocinnamarin |
554-87-0 | 99.95% | 100MG |
¥17769.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN7075-25 mg |
Linocinnamarin |
554-87-0 | 99.95% | 25mg |
¥7897.00 | 2022-04-26 | |
TargetMol Chemicals | TN7075-50mg |
Linocinnamarin |
554-87-0 | 99.95% | 50mg |
¥ 9330 | 2024-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN7075-200 mg |
Linocinnamarin |
554-87-0 | 99.95% | 200mg |
¥26654.00 | 2022-04-26 |
3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester 関連文献
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl esterに関する追加情報
Introduction to 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester and Its Significance in Modern Chemical Biology
The compound with the CAS number 554-87-0, identified as 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester, represents a fascinating intersection of organic chemistry and biochemistry. This molecule, characterized by its glucopyranosylated aromatic structure, has garnered attention in recent years due to its potential applications in pharmaceutical research and biochemical interactions. The presence of a beta-D-glucopyranosyl moiety linked to a phenyl ring via an ether bond, followed by an acrylic acid methyl ester group, endows the compound with unique chemical properties that make it a valuable tool in synthetic chemistry and drug development.
In the realm of chemical biology, the modification of aromatic compounds with carbohydrate moieties is a strategy employed to enhance bioactivity and selectivity. The 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester structure exemplifies this approach, leveraging the hydrophilic nature of the glucopyranose unit to improve solubility and binding affinity in biological systems. This feature is particularly relevant in the design of carbohydrate-based drugs and probes, where precise molecular recognition is crucial.
Recent advancements in glycoscience have highlighted the importance of glycosylated compounds in modulating cellular processes. The 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester molecule has been investigated for its role in interactions with glycosidases and lectins, which are enzymes and proteins involved in carbohydrate metabolism and cell signaling. Studies have demonstrated that such glucosylated phenyl derivatives can serve as inhibitors or modulators of these biological targets, offering insights into potential therapeutic applications.
The acrylic acid methyl ester functionality in the compound's structure contributes to its reactivity, making it a versatile intermediate in organic synthesis. This moiety can undergo various chemical transformations, including hydrolysis to form carboxylic acids or condensation reactions to form polymers or cyclic structures. These properties are exploited in synthetic protocols aimed at creating complex molecular architectures, which are essential for developing novel pharmaceuticals and materials.
One of the most compelling aspects of 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester is its potential as a scaffold for drug discovery. The combination of a glucopyranose unit and an acrylic acid methyl ester group provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological activities. For instance, modifications at the phenolic hydroxyl groups or the carboxylic acid esters can be used to fine-tune binding interactions with biological targets such as enzymes or receptors.
Current research in this area is focused on exploring the pharmacological profile of glucosylated phenyl derivatives. Preclinical studies have shown promising results regarding their efficacy in inhibiting pathogenic enzymes and modulating immune responses. The 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester molecule, with its well-defined structure and functional groups, is being tested as a lead compound for further development into therapeutic agents.
The synthesis of 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the glycosylation of a phenol derivative with beta-D-glucose followed by esterification of the acrylic acid group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
In conclusion, 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester (CAS no 554-87-0) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structure, combining a glucopyranose moiety with an acrylic acid methyl ester group, offers numerous opportunities for therapeutic development. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing complex biological challenges.
554-87-0 (3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester) 関連製品
- 2757911-90-1(2-(Propan-2-yloxy)ethyl 3-(acetamidomethyl)-5-methylhexanoate)
- 1361664-96-1(2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl)
- 2593-27-3(2-bromo-N-hydroxybenzamide)
- 1286724-71-7(ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate)
- 185957-97-5(5,6,7,8-Tetrahydro-N-methoxy-N-methyl-1-naphthalenecarboxamide)
- 1215034-20-0(2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine)
- 303017-42-7(1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole)
- 898762-09-9((4-bromo-2-fluoro-phenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone)
- 2228986-44-3(tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate)
- 1806993-68-9(6-Bromo-3-cyano-2-(difluoromethyl)-4-iodopyridine)
